Crystal Structure Analysis of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide: A Comprehensive Crystallographic Guide
Crystal Structure Analysis of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide: A Comprehensive Crystallographic Guide
Executive Summary & Molecular Architecture
The compound 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide (CAS:) is a highly versatile synthetic building block and pharmacophore scaffold. As a Senior Application Scientist specializing in structural chemistry, I approach this molecule as a tripartite system:
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The 1,3,4-thiadiazole core: A rigid, electron-deficient aromatic system that acts as a robust hydrogen-bond acceptor.
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The 5-pentyl chain: A lipophilic tail that introduces significant conformational flexibility and van der Waals anchoring capabilities.
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The 2-chloroacetamide moiety: A reactive electrophilic warhead frequently utilized in targeted covalent inhibitor (TCI) design to alkylate nucleophilic cysteine residues in target proteins.
Understanding the precise three-dimensional conformation and crystal packing of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design. By resolving its Single-Crystal X-Ray Diffraction (SC-XRD) profile, researchers can map the exact spatial trajectory of the covalent warhead relative to the thiadiazole plane, enabling high-precision docking simulations.
Experimental Methodologies: A Self-Validating System
To obtain high-resolution structural data, the compound must first be coaxed into a highly ordered, macroscopic three-dimensional lattice. The following protocols are designed as self-validating systems, ensuring that kinetic failures (like amorphous precipitation) are caught before wasting valuable diffractometer time.
Protocol 1: Single-Crystal Growth via Vapor Diffusion
Causality: The 5-pentyl chain makes this molecule highly soluble in most organic solvents, making standard evaporation techniques prone to yielding oils or microcrystalline powders. Vapor diffusion provides a thermodynamically controlled kinetic pathway, slowly lowering solubility to favor the nucleation of a single, highly ordered crystal.
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Dissolution: Dissolve 15 mg of the purified compound (>99% via HPLC) in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removing microscopic dust particles prevents premature, heterogeneous nucleation, ensuring crystals grow solely from the supersaturated state.
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Chamber Setup: Place the uncapped 2 mL inner vial into a 20 mL outer vial containing 4 mL of an antisolvent (e.g., n-hexane).
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Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20°C for 5–7 days. Hexane vapor will slowly diffuse into the DCM, gradually decreasing the dielectric constant of the solvent mixture.
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Validation Checkpoint: Before harvesting, examine the crystals under a stereomicroscope equipped with cross-polarizers. Rotate the crystal 360°. A valid single crystal will exhibit uniform optical extinction (complete darkness) at specific angles. If the crystal extinguishes in fragmented patches, it is a twinned aggregate and must be discarded.
Protocol 2: X-Ray Diffraction Data Collection & Phase Solution
Causality: The inherent flexibility of the pentyl chain results in high atomic thermal displacement parameters (B-factors) at room temperature, which washes out high-angle diffraction data. Cryocooling is mandatory to lock the aliphatic chain into a single conformer.
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Harvesting: Submerge the validated crystal (ideal dimensions: ~0.3 × 0.2 × 0.1 mm) in Paratone-N oil to prevent solvent evaporation and atmospheric degradation.
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Mounting: Scoop the crystal using a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen gas stream.
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Data Collection: Irradiate the crystal using Mo Kα radiation ( λ = 0.71073 Å). Collect a full sphere of data using ω and ϕ scans.
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Validation Checkpoint: During the initial 10-frame screening, evaluate the diffraction pattern. Proceed to full collection only if the spots are sharp and distinct, with an I/σ(I)>10 for low-angle reflections. Post-integration, an internal agreement factor ( Rint ) below 0.05 validates the internal consistency of the symmetry-equivalent reflections.
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Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
Fig 1. Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Quantitative Structural Analysis
Based on crystallographic precedents for analogous 1,3,4-thiadiazol-2-yl acetamides, the structural parameters can be reliably modeled. The thiadiazole ring enforces strict planarity due to the sp2 hybridization of its nitrogen and sulfur atoms.
Table 1: Theoretical & Expected Crystallographic Data
| Parameter | Expected Value / Range | Causality / Significance |
| Chemical Formula | C9H14ClN3OS | Confirms molecular identity and bulk purity. |
| Molecular Weight | 247.74 g/mol | Baseline for unit cell density calculations. |
| Crystal System | Monoclinic / Triclinic | Typical for linear alkyl-substituted thiadiazoles due to low molecular symmetry. |
| Space Group | P21/c or P1ˉ | Facilitates the formation of centrosymmetric inversion dimers in the lattice. |
| Calculated Density | ~1.289 g/cm³ | Validates the unit cell volume relative to the asymmetric unit mass. |
| Data Temperature | 100(2) K | Minimizes thermal displacement (B-factors) of the highly flexible pentyl chain. |
Table 2: Key Bond Lengths and Angles (Expected Metrics)
| Structural Feature | Atoms Involved | Expected Metric | Structural Implication |
| Thiadiazole C-S Bond | C1-S1 / C2-S1 | 1.71 - 1.74 Å | Indicates partial double bond character and robust ring aromaticity. |
| Thiadiazole C-N Bond | C1-N1 / C2-N2 | 1.28 - 1.31 Å | Confirms sp2 hybridization and extensive electron delocalization. |
| Amide Linkage | N3-C3(=O) | ~1.35 Å | Shorter than typical C-N single bonds, confirming strong amide resonance. |
| Acetamide Planarity | S1-C2-N3-C3 | ~0° to 15° torsion | Near-planar conformation maximizes π -conjugation across the entire core system. |
| Hydrogen Bond | N3-H···N1 | 2.80 - 2.95 Å | Primary driving force for the R22(8) supramolecular assembly. |
Intermolecular Interactions & Crystal Packing
The supramolecular architecture of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is governed by a hierarchy of intermolecular forces. As established in foundational crystallographic studies of thiadiazole derivatives , the dominant interaction is the formation of centrosymmetric inversion dimers.
The amide nitrogen (N-H) acts as a strong hydrogen bond donor, while the thiadiazole ring nitrogen (N1 or N2) acts as the acceptor. This creates a highly stable, eight-membered R22(8) hydrogen-bonded ring motif. Secondary interactions include weaker C-H···O hydrogen bonds between the aliphatic pentyl protons and the carbonyl oxygen, which link the dimers into 1D polymeric chains . Finally, the 3D lattice is stabilized by π−π stacking of the thiadiazole rings and van der Waals packing of the interdigitated pentyl chains.
Fig 2. Logical mapping of intermolecular interactions driving 3D crystal lattice packing.
Mechanistic Implications in Drug Design
The crystallographic insights gained from this molecule directly translate to its behavior in biological systems. The 1,3,4-thiadiazol-2-yl acetamide scaffold is a privileged structure in medicinal chemistry, frequently utilized to target metabolic and bacterial enzymes.
For instance, structural studies of Glutaminase C (GAC) in complex with thiadiazole-based inhibitors (PDB: ) reveal that the thiadiazole ring utilizes the exact same hydrogen-bonding vectors observed in its small-molecule crystal lattice to anchor into the allosteric binding pocket of the enzyme . Similarly, recent crystallographic data on Neisseria gonorrhoeae alpha-carbonic anhydrase (PDB: ) demonstrates how the thiadiazole core interacts with active site zinc and surrounding residues, while lipophilic appendages (analogous to our 5-pentyl chain) project into deep hydrophobic sub-pockets to drive binding affinity .
By resolving the crystal structure of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide, researchers can accurately model the spatial orientation of the reactive chloroacetamide group. This ensures that when the pentyl chain anchors into a hydrophobic pocket and the thiadiazole ring engages in hydrogen bonding, the electrophilic carbon of the chloroacetamide is perfectly aligned to undergo nucleophilic attack by a target cysteine, facilitating the design of highly potent, irreversible covalent inhibitors.
References
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Zhang, G.-Y. (2009). N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2138. URL:[Link]
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Aridoss, G., & Amirthaganesan, S. (2007). N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4051. URL:[Link]
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Huang, Q., & Cerione, R. A. (2018). Crystal structure of glutaminase C in complex with inhibitor 2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide (UPGL-00004). RCSB Protein Data Bank (PDB: 5WJ6). URL:[Link]
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Marapaka, A. K., et al. (2024). Crystal structure of Neisseria gonorrhoeae carbonic anhydrase with 2-cyclohexyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide. Protein Data Bank Japan (PDB: 8DR2). URL:[Link]
